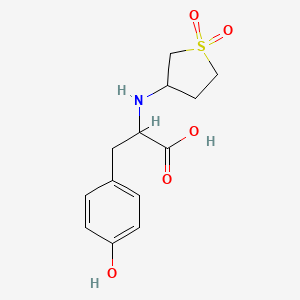

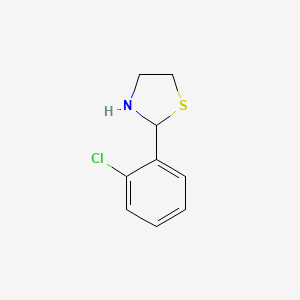

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid (CBPC) is an organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. It is a derivative of piperidine, a cyclic organic compound that is a common building block in organic synthesis. CBPC has been studied for its ability to act as a catalyst in various organic reactions, as well as for its potential as a therapeutic agent.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

The study of 4-piperidinecarboxylic acid hydrochloride provides insights into its crystal and molecular structure. Characterized by single-crystal X-ray diffraction and B3LYP/6-31G(d,p) calculations, this compound forms orthorhombic crystals. The piperidine ring adopts a chair conformation, with hydrogen bonding playing a significant role in its structural configuration. Such analyses are foundational in understanding the compound's interaction capabilities, potentially guiding its application in material science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Hydrogen Bonding and Spectroscopic Properties

Further research into complexes formed by piperidine-4-carboxylic acid with chloroacetic acid reveals detailed hydrogen bonding and spectroscopic properties. These findings, underpinned by X-ray diffraction, FTIR, Raman, and NMR spectroscopy, alongside B3LYP/6-31G(d,p) calculations, elucidate the compound's behavior in various environments. This knowledge contributes to its potential use in chemical sensors or as a building block in supramolecular chemistry (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).

Catalytic Applications

The synthesis and application of Fe3O4-SA-PPCA, involving piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles, highlight its role as a novel nanomagnetic reusable catalyst. This compound facilitates the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives, demonstrating its utility in facilitating chemical reactions. Such catalytic capabilities can be leveraged in pharmaceutical synthesis and green chemistry (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis Methodology

A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid from N,N-bis(2-hydroxyethyl) amine demonstrates the compound's accessibility through improved operational methods. This innovation increases yield and simplifies the synthesis process, relevant for industrial-scale production and research purposes (Chun, 2000).

Anticancer Agent Evaluation

The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents underscore its potential in drug development. By systematically synthesizing and testing these compounds, researchers can uncover new therapeutic options for cancer treatment, highlighting the compound's significance in medicinal chemistry (Rehman et al., 2018).

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGKULNOZQXTSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394664 |

Source

|

| Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid | |

CAS RN |

901920-70-5 |

Source

|

| Record name | 1-(3-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)